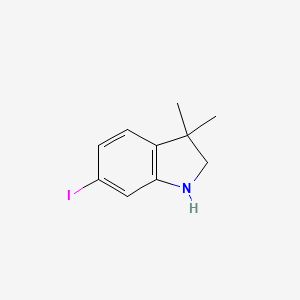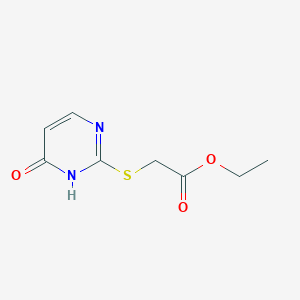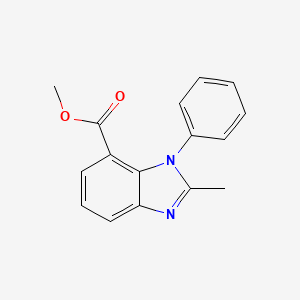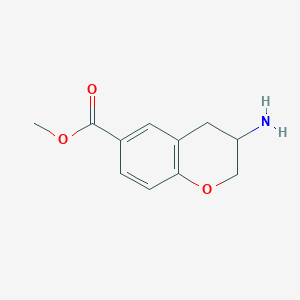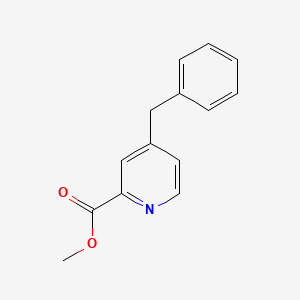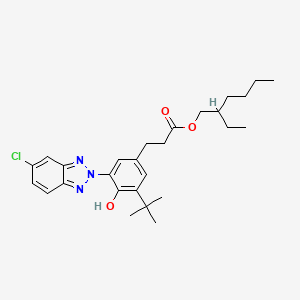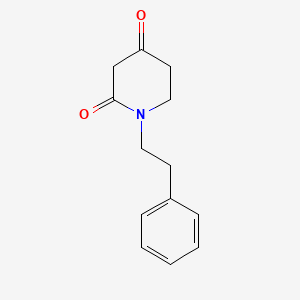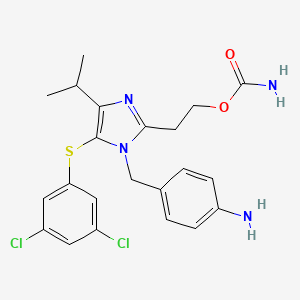![molecular formula C26H29NO4 B8693177 (3R,5S)-5-{[bis(4-methoxyphenyl)(phenyl)methoxy]methyl}pyrrolidin-3-ol](/img/structure/B8693177.png)
(3R,5S)-5-{[bis(4-methoxyphenyl)(phenyl)methoxy]methyl}pyrrolidin-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3R,5S)-5-{[bis(4-methoxyphenyl)(phenyl)methoxy]methyl}pyrrolidin-3-ol is a complex organic compound with the molecular formula C26H29NO4 This compound features a pyrrolidine ring substituted with a hydroxyl group and a bis(4-methoxyphenyl)(phenyl)methoxy)methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R,5S)-5-{[bis(4-methoxyphenyl)(phenyl)methoxy]methyl}pyrrolidin-3-ol typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the bis(4-methoxyphenyl)(phenyl)methanol intermediate: This can be achieved through a Friedel-Crafts alkylation reaction where 4-methoxybenzene and benzene are reacted with a suitable alkylating agent in the presence of a Lewis acid catalyst.
Protection of the hydroxyl group: The hydroxyl group of the intermediate is protected using a suitable protecting group such as a methoxy group.
Formation of the pyrrolidine ring: The protected intermediate is then reacted with a suitable amine and aldehyde to form the pyrrolidine ring through a Mannich reaction.
Deprotection: The protecting group is removed to yield the final product, this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
(3R,5S)-5-{[bis(4-methoxyphenyl)(phenyl)methoxy]methyl}pyrrolidin-3-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as halides (Cl-, Br-) and amines (NH2-) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while substitution can introduce various functional groups into the molecule.
Scientific Research Applications
(3R,5S)-5-{[bis(4-methoxyphenyl)(phenyl)methoxy]methyl}pyrrolidin-3-ol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound can be used in the study of enzyme interactions and protein-ligand binding.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which (3R,5S)-5-{[bis(4-methoxyphenyl)(phenyl)methoxy]methyl}pyrrolidin-3-ol exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
5′-O- [Bis (4-methoxyphenyl)phenylmethyl]-5-iodouridine: This compound shares a similar bis(4-methoxyphenyl)(phenyl)methyl group but differs in its overall structure and functional groups.
Bis(4-methoxyphenyl) disulfide: This compound contains the bis(4-methoxyphenyl) group but has a disulfide linkage instead of a pyrrolidine ring.
Uniqueness
(3R,5S)-5-{[bis(4-methoxyphenyl)(phenyl)methoxy]methyl}pyrrolidin-3-ol is unique due to its specific combination of functional groups and structural features. The presence of the pyrrolidine ring and the bis(4-methoxyphenyl)(phenyl)methoxy)methyl group provides distinct chemical properties and reactivity, making it valuable for various scientific applications.
Properties
Molecular Formula |
C26H29NO4 |
|---|---|
Molecular Weight |
419.5 g/mol |
IUPAC Name |
5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]pyrrolidin-3-ol |
InChI |
InChI=1S/C26H29NO4/c1-29-24-12-8-20(9-13-24)26(19-6-4-3-5-7-19,21-10-14-25(30-2)15-11-21)31-18-22-16-23(28)17-27-22/h3-15,22-23,27-28H,16-18H2,1-2H3 |
InChI Key |
CJFYBUJBXCVKLN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OCC4CC(CN4)O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
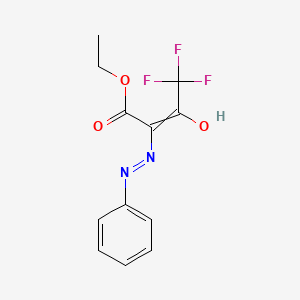
![4-Aminobenzo[d]isothiazol-3(2H)-one 1,1-dioxide](/img/structure/B8693112.png)
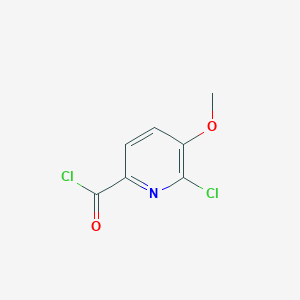
![2-[2-(2-Nitrophenyl)ethenyl]pyridine](/img/structure/B8693115.png)
![3-[[3-(Trifluoromethyl)phenyl]ethynyl]aniline](/img/structure/B8693120.png)
